molecular formula C11H21N3 B1384778 N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine CAS No. 1156283-58-7

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Cat. No.: B1384778
CAS No.: 1156283-58-7
M. Wt: 195.3 g/mol
InChI Key: GXNCLALLNYAZSB-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 1-position, methyl groups at the 3- and 5-positions, and an isopropyl group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,5-dimethyl-1H-pyrazol-4-ylmethanamine as the starting material.

  • Reaction Steps:

    • Alkylation: The starting material undergoes alkylation with ethyl iodide to introduce the ethyl group at the 1-position.

    • Amination: The resulting compound is then treated with isopropylamine to introduce the isopropyl group at the nitrogen atom.

  • Industrial Production Methods:

    • Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to optimize yield and purity.

    • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as this compound oxide.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted pyrazoles with different functional groups at various positions on the ring.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: The compound and its derivatives are explored for their potential medicinal properties, such as anti-inflammatory, analgesic, and antipyretic effects. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Pyrazole: A basic structure without substituents.

  • 3,5-Dimethylpyrazole: Similar to the compound but without the ethyl and isopropyl groups.

  • Isopropylamine derivatives: Compounds with isopropylamine but different heterocyclic structures.

Uniqueness: The presence of both ethyl and isopropyl groups on the pyrazole ring makes this compound unique compared to other pyrazole derivatives. This combination of substituents can lead to distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCLALLNYAZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
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N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
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N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
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N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 5
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N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Reactant of Route 6
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

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